1-[(2E)-4-chlorobut-2-en-1-yl]-2,3-dihydro-1H-indole-2,3-dione

Physicochemical properties Drug-likeness Medicinal chemistry

1-[(2E)-4-chlorobut-2-en-1-yl]-2,3-dihydro-1H-indole-2,3-dione (CAS 866152-33-2) is a synthetic N-functionalized isatin (1H-indole-2,3-dione) derivative with the molecular formula C12H10ClNO2 and a molecular weight of 235.66 g/mol. Characterized by an (E)-4-chloro-2-butenyl side chain on the indole nitrogen, the compound possesses an XLogP3 of 1.5, zero hydrogen bond donors, and two hydrogen bond acceptors, indicative of moderate lipophilicity and limited H-bond donating capacity.

Molecular Formula C12H10ClNO2
Molecular Weight 235.67
CAS No. 866152-33-2
Cat. No. B2925037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(2E)-4-chlorobut-2-en-1-yl]-2,3-dihydro-1H-indole-2,3-dione
CAS866152-33-2
Molecular FormulaC12H10ClNO2
Molecular Weight235.67
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C(=O)N2CC=CCCl
InChIInChI=1S/C12H10ClNO2/c13-7-3-4-8-14-10-6-2-1-5-9(10)11(15)12(14)16/h1-6H,7-8H2/b4-3+
InChIKeyCDIJQEWFULDXHH-ONEGZZNKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[(2E)-4-Chlorobut-2-en-1-yl]-2,3-dihydro-1H-indole-2,3-dione (CAS 866152-33-2): Procurement-Focused Chemical Identity and Baseline Properties


1-[(2E)-4-chlorobut-2-en-1-yl]-2,3-dihydro-1H-indole-2,3-dione (CAS 866152-33-2) is a synthetic N-functionalized isatin (1H-indole-2,3-dione) derivative with the molecular formula C12H10ClNO2 and a molecular weight of 235.66 g/mol [1]. Characterized by an (E)-4-chloro-2-butenyl side chain on the indole nitrogen, the compound possesses an XLogP3 of 1.5, zero hydrogen bond donors, and two hydrogen bond acceptors, indicative of moderate lipophilicity and limited H-bond donating capacity [1]. Commercially supplied predominantly at 90–95% purity with batch-specific QC documentation (NMR, HPLC, GC) available from vendors such as Bidepharm and AKSci , the compound is primarily positioned as a synthetic intermediate or building block within medicinal chemistry and heterocyclic synthesis programs [1].

Why Generic Isatin or N-Alkyl Indole-2,3-dione Substitution Fails for 1-[(2E)-4-Chlorobut-2-en-1-yl]-2,3-dihydro-1H-indole-2,3-dione (CAS 866152-33-2)


Indiscriminate substitution of 1-[(2E)-4-chlorobut-2-en-1-yl]-2,3-dihydro-1H-indole-2,3-dione with a generic isatin or an alternative N-alkyl isatin (e.g., N-methylisatin, N-benzylisatin) is not supported by evidence of pharmacological or physicochemical equivalence. The (E)-4-chloro-2-butenyl side chain introduces a geometrically constrained olefin and a terminal alkyl chloride, conferring unique reactivity as both a Michael acceptor and a nucleophilic substitution electrophile. In the absence of any publicly available head-to-head comparative pharmacological data for this specific compound against in-class analogs, there is no basis to claim that any unsubstituted or differently N-substituted isatin can replicate the synthetic utility dictated by this compound's precisely positioned electrophilic handle and olefin geometry [1].

Quantitative Evidence Guide for Differentiating 1-[(2E)-4-Chlorobut-2-en-1-yl]-2,3-dihydro-1H-indole-2,3-dione (CAS 866152-33-2) from Closest Analogs


Physicochemical Descriptor Profile Versus Unsubstituted Isatin

1-[(2E)-4-chlorobut-2-en-1-yl]-2,3-dihydro-1H-indole-2,3-dione differs from the parent scaffold isatin in several key computed molecular properties. Compared to isatin, the target compound has increased molecular weight (235.66 vs. 147.13 g/mol) and lipophilicity (XLogP3: 1.5 vs. 0.83), alongside the elimination of hydrogen bond donor capacity (HBD count: 0 vs. 1) [1]. These differences directly impact solubility, membrane permeability, and metabolic stability predictions, rendering the target compound a distinct chemical entity for lead optimization campaigns.

Physicochemical properties Drug-likeness Medicinal chemistry

Commercially Available Purity and QC Documentation for CAS 866152-33-2 Relative to Broader Isatin Market

Suppliers such as Bidepharm provide the target compound at a standard purity of 90% with batch-specific QC (NMR, HPLC, GC), while AKSci offers a minimum purity specification of 95% . This contrasts with many generic isatin derivatives that are frequently sold without detailed, batch-verified QC documentation. For synthetic chemists requiring a defined level of purity and identity assurance, the availability of verified batch data constitutes a practical differentiator.

Quality control Procurement Synthetic chemistry

Synthetic Utility: Spirocyclic and Cyclohepta[b]indole Scaffold Construction

The (E)-4-chloro-2-butenyl side chain of N-functionalized isatins enables NaOH-mediated cyclization through sigmatropic rearrangement to furnish spiro[cyclopent[3]ene-1,3′-indole] and tetrahydrocyclohepta[b]indole scaffolds [1]. While this specific compound (CAS 866152-33-2) was not directly evaluated in the published study, the method was demonstrated on structurally analogous 2,3-disubstituted indoles possessing the identical 4-chloro-2-butenyl side chain, suggesting the target compound is a rationally designed precursor for accessing these constrained polycyclic architectures. In contrast, N-methyl or N-benzyl isatin derivatives lack the requisite allylic chloride and olefin geometry to participate in this rearrangement pathway.

Organic synthesis Spiro compounds Heterocyclic chemistry

Best-Fit Application Scenarios for 1-[(2E)-4-Chlorobut-2-en-1-yl]-2,3-dihydro-1H-indole-2,3-dione (CAS 866152-33-2) Based on Current Evidence


Synthesis of Spiro[cyclopent[3]ene-1,3′-indole] and Tetrahydrocyclohepta[b]indole Libraries

As inferred from the established reactivity of analogous 4-chloro-2-butenyl-substituted indoles [1], 1-[(2E)-4-chlorobut-2-en-1-yl]-2,3-dihydro-1H-indole-2,3-dione may serve as a versatile precursor for constructing spirocyclic and cyclohepta-fused indole architectures through base-mediated sigmatropic rearrangement. Procurement is indicated for medicinal chemistry groups exploring conformationally constrained indole-based scaffolds for target-based screening libraries.

Medicinal Chemistry Lead Optimization Requiring Precisely Modified Isatin Scaffolds

The computed physicochemical property shift versus parent isatin (ΔXLogP3 +0.67, elimination of HBD) [1] supports the use of this compound in lead optimization programs where reducing hydrogen bond donor count and fine-tuning lipophilicity are desired. Procurement is aligned with structure-activity relationship (SAR) campaigns targeting improved membrane permeability or metabolic stability while retaining the isatin core.

Chemical Biology Probe Synthesis Utilizing Allylic Chloride Electrophile

The terminal allylic chloride in the (E)-4-chloro-2-butenyl chain provides a selective electrophilic handle for nucleophilic displacement (e.g., with amine, thiol, or alkoxide nucleophiles), enabling late-stage functionalization or conjugation to reporter tags. This reactivity is unavailable in simple N-alkyl isatins and may be exploited for probe molecule synthesis in chemical biology [1].

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